Cas no 98134-74-8 (4-Ethoxypyridazine)

4-Ethoxypyridazine 化学的及び物理的性質
名前と識別子
-
- 4-Ethoxypyridazine
- 98134-74-8
- 1,4-CYCLOHEXANEDIMETHYL1,4-DIMETHACRYLATE
- SCHEMBL12326071
-
- インチ: InChI=1S/C6H8N2O/c1-2-9-6-3-4-7-8-5-6/h3-5H,2H2,1H3
- InChIKey: DIHPWPXPOQOIKS-UHFFFAOYSA-N
- ほほえんだ: CCOC1=CN=NC=C1
計算された属性
- せいみつぶんしりょう: 124.063662883g/mol
- どういたいしつりょう: 124.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 77.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
4-Ethoxypyridazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM362876-1g |
4-ethoxypyridazine |
98134-74-8 | 95%+ | 1g |
$*** | 2023-04-18 | |
Alichem | A029194706-10g |
4-Ethoxypyridazine |
98134-74-8 | 95% | 10g |
$787.50 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750872-1g |
4-Ethoxypyridazine |
98134-74-8 | 98% | 1g |
¥1501.00 | 2024-04-23 | |
Alichem | A029194706-5g |
4-Ethoxypyridazine |
98134-74-8 | 95% | 5g |
$445.50 | 2023-08-31 | |
Crysdot LLC | CD11001422-1g |
4-Ethoxypyridazine |
98134-74-8 | 95+% | 1g |
$280 | 2024-07-19 |
4-Ethoxypyridazine 関連文献
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
4-Ethoxypyridazineに関する追加情報
4-Ethoxypyridazine (CAS No. 98134-74-8): A Comprehensive Overview
4-Ethoxypyridazine (CAS No. 98134-74-8) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique pyridazine ring and ethoxy substituent, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of 4-Ethoxypyridazine.
Chemical Properties and Structure
4-Ethoxypyridazine is a member of the pyridazine family, a six-membered heterocyclic compound with two nitrogen atoms. The presence of an ethoxy group at the 4-position imparts distinct chemical and physical properties to the molecule. The compound has a molecular formula of C7H9N2O and a molecular weight of 135.16 g/mol. It is typically a white crystalline solid with a melting point of around 105-107°C. The solubility of 4-Ethoxypyridazine in water is moderate, but it dissolves well in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).
The chemical structure of 4-Ethoxypyridazine can be represented as:
O | C - N = N | | C - C - O - C | | C - C
The pyridazine ring provides the molecule with aromatic stability, while the ethoxy group adds polarity and influences its reactivity and solubility properties.
Synthesis Methods
The synthesis of 4-Ethoxypyridazine can be achieved through various routes, each offering different advantages in terms of yield, purity, and scalability. One common method involves the reaction of ethyl acetoacetate with hydrazine to form the corresponding hydrazide, which is then cyclized to form the pyridazine ring. This process can be summarized as follows:
CH3COCH2COOC2H5 + NH2NH2 → CH3COCH2CONHNH2 CH3COCH2CONHNH2 → 4-Ethoxypyridazine
An alternative approach involves the reaction of 4-chloropyridazine with ethanol in the presence of a base such as potassium carbonate. This method provides a straightforward route to introduce the ethoxy group onto the pyridazine ring:
4-Cl-pyridazine + EtOH → 4-Ethoxypyridazine
Biological Activities and Mechanisms
4-Ethoxypyridazine has been extensively studied for its biological activities, which include anti-inflammatory, anticonvulsant, and neuroprotective effects. Recent research has highlighted its potential as a lead compound for developing new therapeutic agents.
Inflammation is a complex biological response involving various cellular and molecular pathways. Studies have shown that 4-Ethoxypyridazine exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This effect is attributed to its ability to modulate nuclear factor-kappa B (NF-κB) signaling pathways, which are central to inflammation regulation.
The anticonvulsant properties of 4-Ethoxypyridazine have also been investigated in animal models. Research indicates that it can effectively reduce seizure activity by enhancing GABAergic neurotransmission and modulating voltage-gated sodium channels. These findings suggest that 4-Ethoxypyridazine could be a promising candidate for treating epilepsy and other seizure disorders.
In addition to its anti-inflammatory and anticonvulsant activities, 4-Ethoxypyridazine has shown neuroprotective effects in preclinical studies. It has been demonstrated to protect neurons from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These neuroprotective properties make it an attractive target for developing treatments for neurodegenerative diseases like Alzheimer's disease and Parkinson's disease.
Potential Applications in Pharmaceutical Research
The diverse biological activities of 4-Ethoxypyridazine have sparked interest in its potential applications in pharmaceutical research. Several ongoing studies are exploring its use as a lead compound for developing new drugs targeting various diseases.
In the field of anti-inflammatory drug development, researchers are investigating the use of derivatives of 4-Ethoxypyridazine to enhance its anti-inflammatory potency while minimizing side effects. These efforts aim to develop more effective treatments for conditions such as rheumatoid arthritis, inflammatory bowel disease (IBD), and asthma.
The anticonvulsant properties of 4-Ethoxypyvidazine have also led to its evaluation as a potential antiepileptic drug (AED). Clinical trials are underway to assess its safety and efficacy in patients with epilepsy who do not respond well to existing treatments. Preliminary results are promising, suggesting that it could offer a new therapeutic option for refractory epilepsy.
The neuroprotective effects of 4-Ethoxypyvidazine have opened up possibilities for its use in treating neurodegenerative diseases. Preclinical studies have shown that it can improve cognitive function and reduce neuronal loss in animal models of Alzheimer's disease. Further research is needed to translate these findings into clinical applications.
Safety Considerations and Future Directions
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